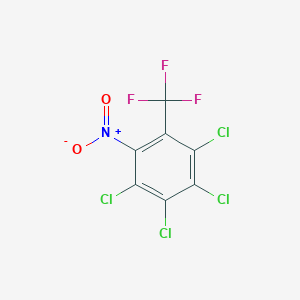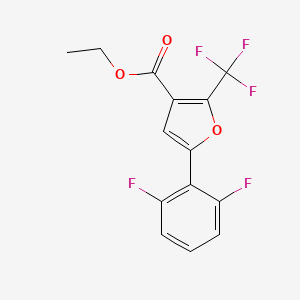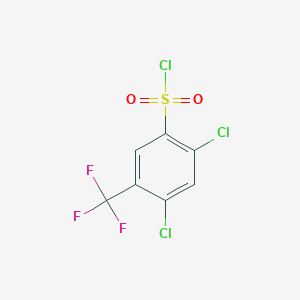![molecular formula C14H7ClF3NO3S B6312599 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate CAS No. 1357625-02-5](/img/structure/B6312599.png)
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate, also known as 4-CPSI, is an organosulfur compound that has been widely studied in recent years due to its potential applications in organic synthesis and in the pharmaceutical industry. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 350.35 g/mol. 4-CPSI is a versatile reagent that is used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. In addition, 4-CPSI has been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines.
Aplicaciones Científicas De Investigación
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate has been used in a variety of scientific research applications, including the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines. In addition, it has been used in the synthesis of a variety of other compounds, such as sulfonamides, nitriles, and amides. Furthermore, 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and antibiotics.
Mecanismo De Acción
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is based on the formation of a reactive intermediate, which is formed by the reaction of the isocyanate group with a nucleophile. This intermediate then undergoes a series of reactions, depending on the nature of the nucleophile, to form the desired product. For example, in the synthesis of thiazoles, the intermediate reacts with an amine to form an iminium ion, which then undergoes a cyclization reaction to form the desired thiazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate are still largely unknown. However, it has been suggested that 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate may have anti-inflammatory and anticoagulant properties, as well as potential applications in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate in laboratory experiments is its versatility. It can be used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, it is important to note that 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is a highly reactive compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate research. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of pharmaceuticals. Additionally, further research could be conducted on its potential use as a catalyst in organic synthesis, as well as its use in the synthesis of a variety of heterocyclic compounds. Finally, further research could be conducted on its potential use in the synthesis of other compounds, such as sulfonamides, nitriles, and amides.
Métodos De Síntesis
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form 4-chloro-3-(trifluoromethyl)benzenesulfonic acid. The second step involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with isocyanic acid to form 4-[4-chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate. Finally, the third step involves the reaction of 4-[4-chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate with sodium hydroxide to form 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride.
Propiedades
IUPAC Name |
1-chloro-4-(4-isocyanatophenyl)sulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO3S/c15-13-6-5-11(7-12(13)14(16,17)18)23(21,22)10-3-1-9(2-4-10)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGQLIHVJLZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)


